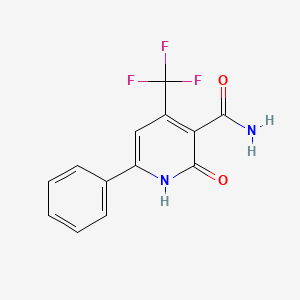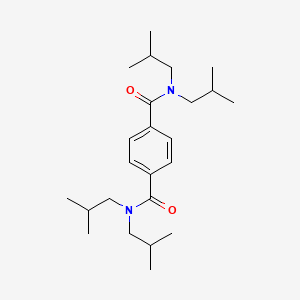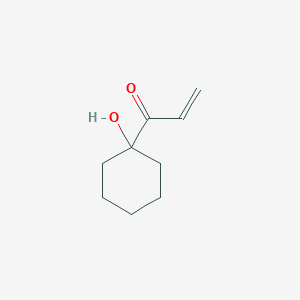
2-Propen-1-one, 1-(1-hydroxycyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- is a chemical compound known for its unique structure and properties It is a derivative of propenone, featuring a hydroxycyclohexyl group attached to the propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- typically involves the reaction of cyclohexanone with an appropriate propenone derivative under controlled conditions. One common method involves the aldol condensation reaction, where cyclohexanone is reacted with an aldehyde or ketone in the presence of a base catalyst. The reaction conditions often include:
Temperature: Typically between 25-50°C
Catalyst: Base catalysts such as sodium hydroxide or potassium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as UV-curable resins.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexanone derivatives
- Propenone derivatives
Uniqueness
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- is unique due to its specific combination of a hydroxycyclohexyl group with a propenone backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
22082-46-8 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(1-hydroxycyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-8(10)9(11)6-4-3-5-7-9/h2,11H,1,3-7H2 |
Clave InChI |
QGYDGVZQQKUMQO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
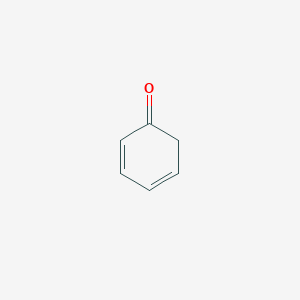
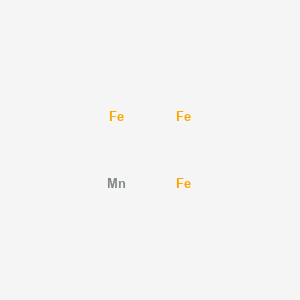

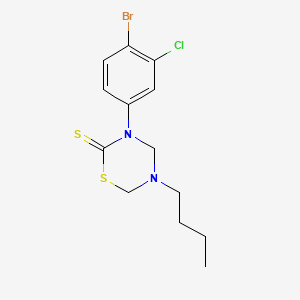
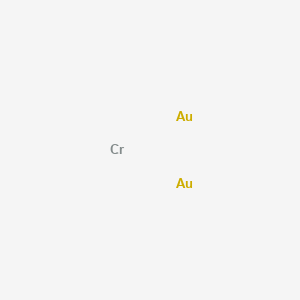
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
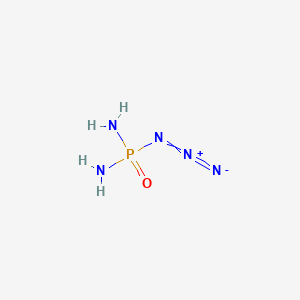

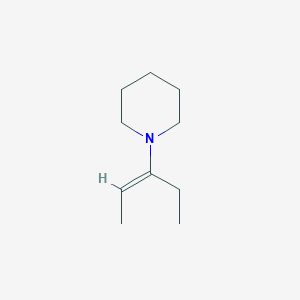
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
